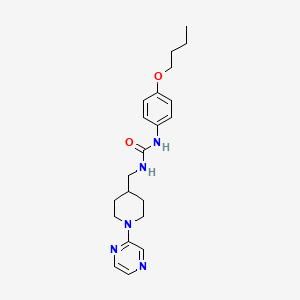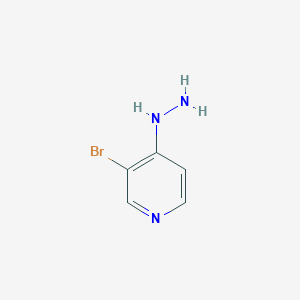
3-Bromo-4-hydrazinylpyridine
Overview
Description
3-Bromo-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H6BrN3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6BrN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.03 and a storage temperature recommendation of -20°C . It is a solid at room temperature .Scientific Research Applications
Cross-Coupling in Luminescent Complexes
The use of Suzuki cross-coupling methodology has been explored with bromo-functionalised bis-terpyridyl iridium(III) complexes, leading to biaryl-substituted complexes with intense, long-lived yellow emission in degassed aqueous solutions. This signifies the potential of 3-bromo-4-hydrazinylpyridine derivatives in creating luminescent materials (Leslie et al., 2004).
Heterocyclic Synthesis
This compound derivatives are pivotal in the synthesis of thienopyrimidines, a class of heterocyclic compounds. These derivatives are integral in various condensation reactions, leading to novel compounds with potential biological activities (Madkour et al., 2009).
Halogen Atom Migration Studies
Studies on halogen atom migration in halogeno-derivatives of dihydroxypyridine, including this compound derivatives, reveal insights into the chemical behavior of these compounds under different conditions (Hertog & Schogt, 2010).
Palladium-Catalyzed Synthesis
Research on palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, including those derived from this compound, highlights the compound's utility in producing biologically active substances with potential applications in medicine and chemistry (Ahmad et al., 2017).
Safety and Hazards
The safety information available indicates that 3-Bromo-4-hydrazinylpyridine should be stored at -20°C . The compound has associated hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
It is known that the bromine atom can be replaced by another nucleophile through a reaction. The specific interaction with its targets and the resulting changes would depend on the nature of the nucleophile.
Biochemical Pathways
It has been suggested that hydrazonyl compounds, such as 3-bromo-4-hydrazinylpyridine, have a wide range of pharmacological activities, including antimycobacterial activity . This suggests that the compound may interact with biochemical pathways related to mycobacterial metabolism or growth .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound .
Properties
IUPAC Name |
(3-bromopyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFOKCAJSZDRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-[9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine](/img/structure/B2415565.png)
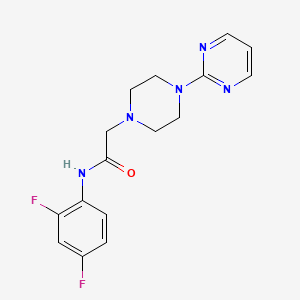
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2415570.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2415573.png)
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2415575.png)
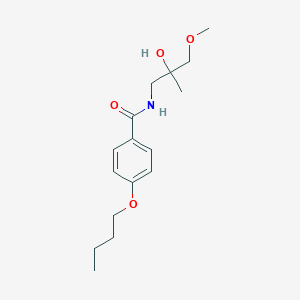
![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)
![8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2415579.png)
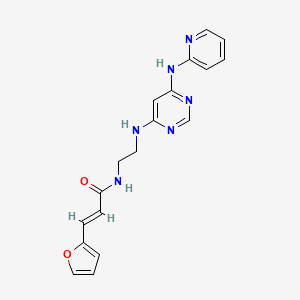
![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)


